molecular formula C14H24FN3O3SSi B1147047 4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one CAS No. 1246816-05-6

4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one

Cat. No. B1147047
M. Wt: 364.486
InChI Key: PZAVJQRKDBGTSP-SMBPYGJNSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidinone derivatives involves multiple steps, including reactions that introduce the tert-butyl(dimethyl)silyl group and the oxathiolan ring structure. For instance, a method for synthesizing pyrimidinone derivatives through a reaction sequence that includes the use of ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) as a key intermediate has been detailed. This process involves various chemical transformations to achieve the desired pyrimidinone framework (H. Kanno et al., 1991).

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives, including those similar to the compound , has been elucidated through techniques such as X-ray crystallography. These studies reveal intricate details about the arrangement of atoms within the molecule and the spatial configuration of its functional groups. Research into the molecular structure of similar compounds has provided insights into their chemical behavior and potential applications (J. Portilla et al., 2006).

Chemical Reactions and Properties

Pyrimidinones undergo a variety of chemical reactions that are crucial for their functionalization and further application. Studies have shown that these compounds can participate in cycloaddition reactions, nucleophilic substitutions, and other transformations that allow for the introduction or modification of functional groups. These reactions are key to tailoring the properties of the compounds for specific purposes (P. R. Bovy et al., 1993).

Physical Properties Analysis

The physical properties of pyrimidinone derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its behavior in biological systems and its stability under different conditions. Research into similar compounds provides valuable data on these physical properties, contributing to a better understanding of their practical applications (C. Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties of pyrimidinone derivatives, such as reactivity, stability, and interaction with other molecules, are central to their functionality. Studies on these compounds have explored their potential in various chemical reactions, their resistance to degradation, and their ability to form complexes with other substances. Understanding these chemical properties is essential for harnessing the potential of these compounds in scientific and industrial applications (S. D. Guggilapu et al., 2016).

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Liu et al. (2000) involved the synthesis of various compounds, including fluorosubstituted 3-deazanucleosides, by a multi-step procedure. These compounds were evaluated for their cytotoxicity against tumor cell lines and antiviral activity against HIV-1 and HBV, showcasing the potential therapeutic applications of such chemical structures (Liu et al., 2000).

Synthesis and Insecticidal/Antibacterial Potential

Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics, which were evaluated for their insecticidal and antibacterial potential. This research indicates the use of such compounds in agricultural and pharmaceutical sectors (Deohate & Palaspagar, 2020).

Structure-Activity Studies

Altenbach et al. (2008) conducted structure-activity studies on 2-aminopyrimidines as ligands of the histamine H4 receptor. Their research highlights the significance of pyrimidine compounds in the development of new pharmaceuticals with anti-inflammatory and antinociceptive properties (Altenbach et al., 2008).

Synthesis of 2-Amino-4H-Pyrans

Zonouzi, Kazemi, and Nezamabadi (2006) reported the synthesis of 2-amino-4H-pyran derivatives, important in medicinal chemistry for their various applications such as anti-cancer and coronary dilating agents (Zonouzi et al., 2006).

Synthesis of Deoxycytidine Kinase Inhibitors

Zhang et al. (2009) described the synthesis of key intermediates in the preparation of potent deoxycytidine kinase (dCK) inhibitors, highlighting the role of such compounds in cancer treatment (Zhang et al., 2009).

properties

IUPAC Name

4-amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24FN3O3SSi/c1-14(2,3)23(4,5)20-7-11-21-10(8-22-11)18-6-9(15)12(16)17-13(18)19/h6,10-11H,7-8H2,1-5H3,(H2,16,17,19)/i13+1,17+1,18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAVJQRKDBGTSP-SMBPYGJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC1OC(CS1)[15N]2C=C(C(=[15N][13C]2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24FN3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one
Reactant of Route 2
4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one
Reactant of Route 3
4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one
Reactant of Route 4
4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one
Reactant of Route 5
4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one
Reactant of Route 6
4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one

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